[4-(4-Chloro-phenyl)-piperazin-1-yl]-naphthalen-2-yl-acetic acid
Overview
Description
[4-(4-Chloro-phenyl)-piperazin-1-yl]-naphthalen-2-yl-acetic acid is a complex organic compound that combines a naphthalene ring with a piperazine moiety and a chloro-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Chloro-phenyl)-piperazin-1-yl]-naphthalen-2-yl-acetic acid typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step often involves the reaction of 4-chloroaniline with ethylene glycol to form 4-(4-chlorophenyl)piperazine.
Naphthalene Derivative Preparation: Separately, 2-naphthylacetic acid is prepared through the Friedel-Crafts acylation of naphthalene with chloroacetic acid.
Coupling Reaction: The final step involves coupling the piperazine derivative with the naphthalene derivative under basic conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.
Reduction: The nitro group on the phenyl ring can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Naphthoquinones and related derivatives.
Reduction: Amino derivatives of the phenyl ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Chloro-phenyl)-piperazin-1-yl]-naphthalen-2-yl-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has been studied for its potential as a pharmacological agent. It exhibits activity in various biological assays, indicating potential therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential use in treating conditions such as inflammation, pain, and certain types of cancer. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique structural features of the naphthalene and piperazine moieties.
Mechanism of Action
The mechanism of action of [4-(4-Chloro-phenyl)-piperazin-1-yl]-naphthalen-2-yl-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can interact with neurotransmitter receptors, while the naphthalene ring can intercalate with DNA, affecting gene expression. The chloro-substituted phenyl group can enhance binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
[4-(4-Chloro-phenyl)-piperazin-1-yl]-benzoic acid: Similar structure but with a benzoic acid moiety instead of naphthalene.
[4-(4-Chloro-phenyl)-piperazin-1-yl]-phenylacetic acid: Similar structure but with a phenylacetic acid moiety.
[4-(4-Chloro-phenyl)-piperazin-1-yl]-naphthalen-1-yl-acetic acid: Isomer with the acetic acid group attached to a different position on the naphthalene ring.
Uniqueness
The uniqueness of [4-(4-Chloro-phenyl)-piperazin-1-yl]-naphthalen-2-yl-acetic acid lies in its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the naphthalene ring provides rigidity and planarity, enhancing its ability to interact with biological targets, while the piperazine moiety offers flexibility and the potential for hydrogen bonding.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-2-naphthalen-2-ylacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c23-19-7-9-20(10-8-19)24-11-13-25(14-12-24)21(22(26)27)18-6-5-16-3-1-2-4-17(16)15-18/h1-10,15,21H,11-14H2,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEKPKYQMHQNEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(C3=CC4=CC=CC=C4C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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